N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide is a compound that features a tetrazole ring, a phenyl group, and a thiophene sulfonamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. This can be achieved using triethyl orthoformate and sodium azide under acidic conditions .
Another approach involves the reaction of primary amines with orthoesters and azides to form the tetrazole ring, followed by further functionalization to introduce the thiophene sulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The compound’s sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide
- N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonyl chloride
- N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonic acid
Uniqueness
N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide is unique due to its combination of a tetrazole ring and a thiophene sulfonamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to participate in multiple types of chemical reactions and its potential biological activities further enhance its uniqueness .
Properties
CAS No. |
878934-82-8 |
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Molecular Formula |
C11H9N5O2S2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9N5O2S2/c17-20(18,11-2-1-7-19-11)13-9-3-5-10(6-4-9)16-8-12-14-15-16/h1-8,13H |
InChI Key |
ZQNYWBFKPWRDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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